molecular formula C19H18ClN5O2 B11429012 N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Cat. No.: B11429012
M. Wt: 383.8 g/mol
InChI Key: SLRXDGUCAVMKPH-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a synthetic compound belonging to the [1,2,4]triazolo[4,3-a]quinoxaline family. This class of compounds has garnered significant interest due to its potential pharmacological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves multiple steps. One common synthetic route starts with the reaction of o-phenylenediamine with oxalic acid to form 1,4-dihydroquinoxaline-2,3-dione. This intermediate is then treated with thionyl chloride to yield 2,3-dichloroquinoxaline. Subsequent reactions with appropriate reagents lead to the formation of the final compound . Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with molecular targets such as the A2B receptor. By antagonizing this receptor, the compound can inhibit pathways involved in tumor growth and metastasis. Additionally, it can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like BAX and caspase-3 and downregulating anti-apoptotic proteins like Bcl-2 .

Comparison with Similar Compounds

Similar compounds in the [1,2,4]triazolo[4,3-a]quinoxaline family include:

  • 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
  • 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol
  • imidazo[1,2-a]quinoxaline
  • imidazo[1,2-a]pyrazine
  • pyrazolo[1,5-a]quinoxaline

N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine stands out due to its specific substitution pattern, which imparts unique biological activities and enhances its potential as a therapeutic agent.

Properties

Molecular Formula

C19H18ClN5O2

Molecular Weight

383.8 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

InChI

InChI=1S/C19H18ClN5O2/c1-4-17-23-24-19-18(21-12-7-5-6-8-14(12)25(17)19)22-13-10-15(26-2)11(20)9-16(13)27-3/h5-10H,4H2,1-3H3,(H,21,22)

InChI Key

SLRXDGUCAVMKPH-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2NC4=CC(=C(C=C4OC)Cl)OC

Origin of Product

United States

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